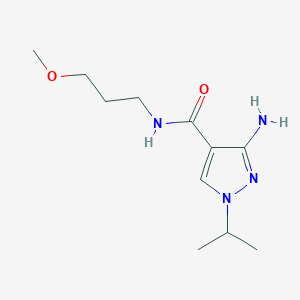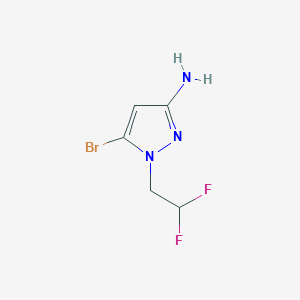![molecular formula C16H23NO3 B11739880 (3R,4R)-4-[(dimethylamino)methyl]-3-hydroxy-3-(3-methoxyphenyl)cyclohexan-1-one CAS No. 187220-41-3](/img/structure/B11739880.png)
(3R,4R)-4-[(dimethylamino)methyl]-3-hydroxy-3-(3-methoxyphenyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-[(ジメチルアミノ)メチル]-3-ヒドロキシ-3-(3-メトキシフェニル)シクロヘキサン-1-オンは、化学、生物学、医学など様々な分野において重要な用途を持つ複雑な有機化合物です。この化合物は、ジメチルアミノ基、ヒドロキシ基、メトキシフェニル基が置換されたシクロヘキサノン環を含む独特の化学構造で知られています。
準備方法
合成経路と反応条件
(3R,4R)-4-[(ジメチルアミノ)メチル]-3-ヒドロキシ-3-(3-メトキシフェニル)シクロヘキサン-1-オンの合成は、通常、シクロヘキサノン環の形成と置換基の導入を含む複数の段階を伴います。一般的な方法の1つは、(S)-1-(ジメチルアミノ)-2-メチルペンタン-3-オンを3-ブロモアニソールとグリニャール条件下で反応させて、中間体(2S,3R)-1-(ジメチルアミノ)-3-(3-メトキシフェニル)-2-メチルペンタン-3-オールを形成することです。 この中間体はその後、スルホン酸エステルに変換され、還元脱酸素化されて最終生成物が得られます .
工業的製造方法
この化合物の工業的製造は、同様の合成経路を大規模に行う場合があり、収率と純度が最適化されます。自動反応器と連続フローシステムを使用すると、製造プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
(3R,4R)-4-[(ジメチルアミノ)メチル]-3-ヒドロキシ-3-(3-メトキシフェニル)シクロヘキサン-1-オンは、次のような様々な化学反応を起こす可能性があります。
酸化: ヒドロキシ基は酸化されてケトンを形成する可能性があります。
還元: ケトン基は還元されてアルコールを形成する可能性があります。
置換: ジメチルアミノ基は、他の求核剤と置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: ハロゲン化物 (例: NaCl) やアミン (例: NH3) などの求核剤を置換反応に使用することができます。
主な生成物
酸化: ケトン誘導体の生成。
還元: アルコール誘導体の生成。
置換: 置換シクロヘキサノン誘導体の生成。
科学研究への応用
(3R,4R)-4-[(ジメチルアミノ)メチル]-3-ヒドロキシ-3-(3-メトキシフェニル)シクロヘキサン-1-オンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素との相互作用を含む生物学的システムに対する潜在的な影響について研究されています。
医学: 鎮痛作用や抗炎症作用などの潜在的な治療効果について調査されています。
科学的研究の応用
(3R,4R)-4-[(dimethylamino)methyl]-3-hydroxy-3-(3-methoxyphenyl)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
(3R,4R)-4-[(ジメチルアミノ)メチル]-3-ヒドロキシ-3-(3-メトキシフェニル)シクロヘキサン-1-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、受容体や酵素に結合して、それらの活性を調節し、様々な生物学的効果をもたらす可能性があります。 例えば、疼痛や炎症の経路に関与する特定の酵素を阻害し、鎮痛作用や抗炎症作用を発揮する可能性があります .
類似化合物との比較
類似化合物
- (2S,3R)-1-(ジメチルアミノ)-3-(3-メトキシフェニル)-2-メチルペンタン-3-オール
- (S)-3-(ジメチルアミノ)-1-(3-メトキシフェニル)-2-メチルプロパン-1-オン
独自性
(3R,4R)-4-[(ジメチルアミノ)メチル]-3-ヒドロキシ-3-(3-メトキシフェニル)シクロヘキサン-1-オンは、その特有の立体化学と、その独特の化学的および生物学的特性に貢献する複数の官能基の存在によってユニークです。 様々な化学反応を起こす能力と、潜在的な治療用途から、研究と産業における貴重な化合物となっています .
特性
CAS番号 |
187220-41-3 |
|---|---|
分子式 |
C16H23NO3 |
分子量 |
277.36 g/mol |
IUPAC名 |
(3R,4R)-4-[(dimethylamino)methyl]-3-hydroxy-3-(3-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C16H23NO3/c1-17(2)11-13-7-8-14(18)10-16(13,19)12-5-4-6-15(9-12)20-3/h4-6,9,13,19H,7-8,10-11H2,1-3H3/t13-,16+/m1/s1 |
InChIキー |
PKXKHMUMACVYHM-CJNGLKHVSA-N |
異性体SMILES |
CN(C)C[C@H]1CCC(=O)C[C@@]1(C2=CC(=CC=C2)OC)O |
正規SMILES |
CN(C)CC1CCC(=O)CC1(C2=CC(=CC=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![butyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739798.png)


![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11739804.png)
![pentyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739809.png)

![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B11739812.png)
![[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739813.png)
![2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11739814.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739817.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739849.png)
![1,4-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11739865.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11739867.png)
![1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739871.png)
